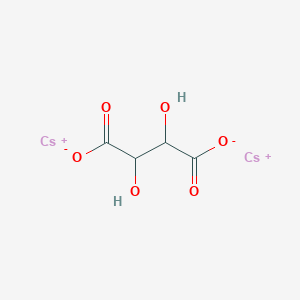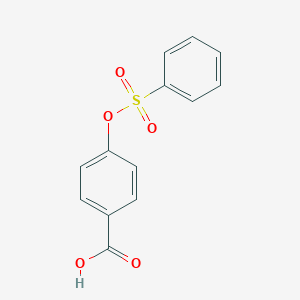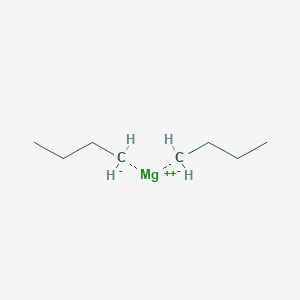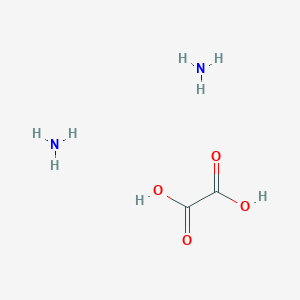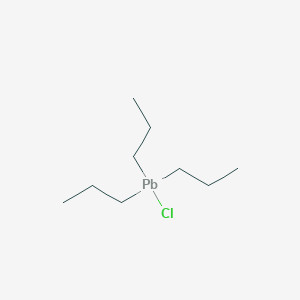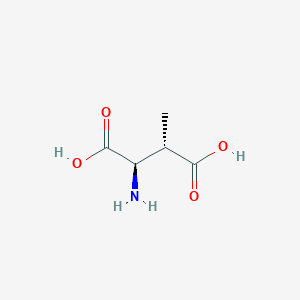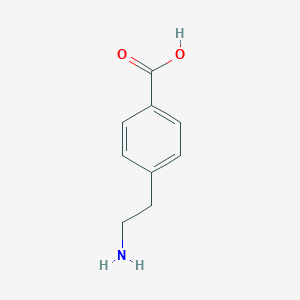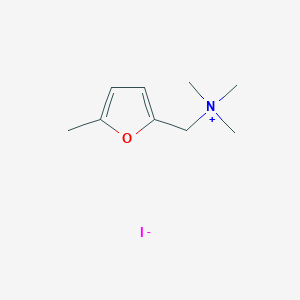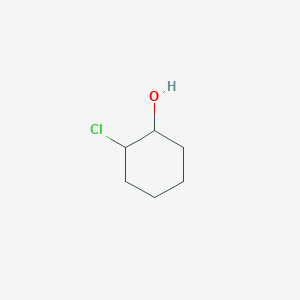![molecular formula C13H10N4O6 B073182 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol CAS No. 1237-66-7](/img/structure/B73182.png)
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: (often abbreviated as MelQ ) is a heterocyclic amine that has been detected in cooked foods. It is a mutagenic compound and has been studied for its potential health effects .
Preparation Methods
Synthesis from 6-Amino-7-methylquinoline: The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline involves the following steps:
Starting Material: Begin with 6-amino-7-methylquinoline.
Cyclization: Cyclize the starting material to form the imidazoquinoline ring system.
Dimethylation: Introduce two methyl groups at positions 3 and 4 of the imidazoquinoline ring.
Amination: Introduce the amino group at position 2.
Purification: Isolate and purify the final product.
Industrial Production: The industrial production methods for MelQ are not widely documented, as it is primarily studied for its mutagenic properties rather than its practical applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: MelQ can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions may occur at various positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation might involve oxidizing agents like potassium permanganate or chromic acid.
Major Products: The major products formed from MelQ reactions would be derivatives with modified functional groups (e.g., hydroxylated, methylated, or halogenated forms).
Scientific Research Applications
MelQ’s research applications span various fields:
Chemistry: Used as a model compound for studying mutagenicity and carcinogenicity.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Relevant to understanding cancer risk and prevention.
Industry: Limited practical applications due to its mutagenic nature.
Mechanism of Action
The exact mechanism by which MelQ exerts its effects is not fully elucidated. it likely involves interactions with DNA, leading to mutations and potentially carcinogenesis.
Comparison with Similar Compounds
MelQ is unique due to its specific structure. Similar compounds include other heterocyclic amines found in cooked foods, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-1) .
Properties
CAS No. |
1237-66-7 |
|---|---|
Molecular Formula |
C13H10N4O6 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H10N4O6/c18-10-3-1-8(13(19)6-10)7-14-15-11-4-2-9(16(20)21)5-12(11)17(22)23/h1-7,15,18-19H |
InChI Key |
CGIRQHNYEBSMOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


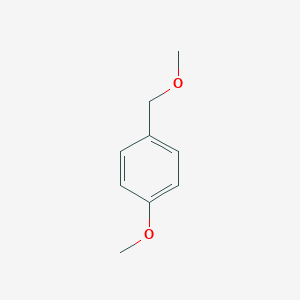
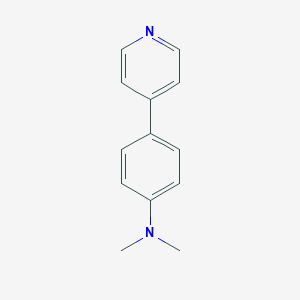
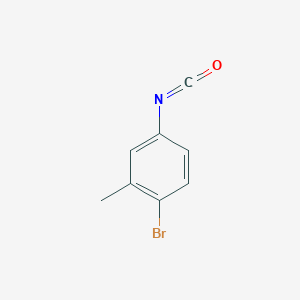
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
